

Application Notes and Protocols: Ring-Closing Metathesis in the Synthesis of Calamenene Derivatives

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Compound of Interest

Compound Name: 1,3,5-Cadinatriene-3,8-diol

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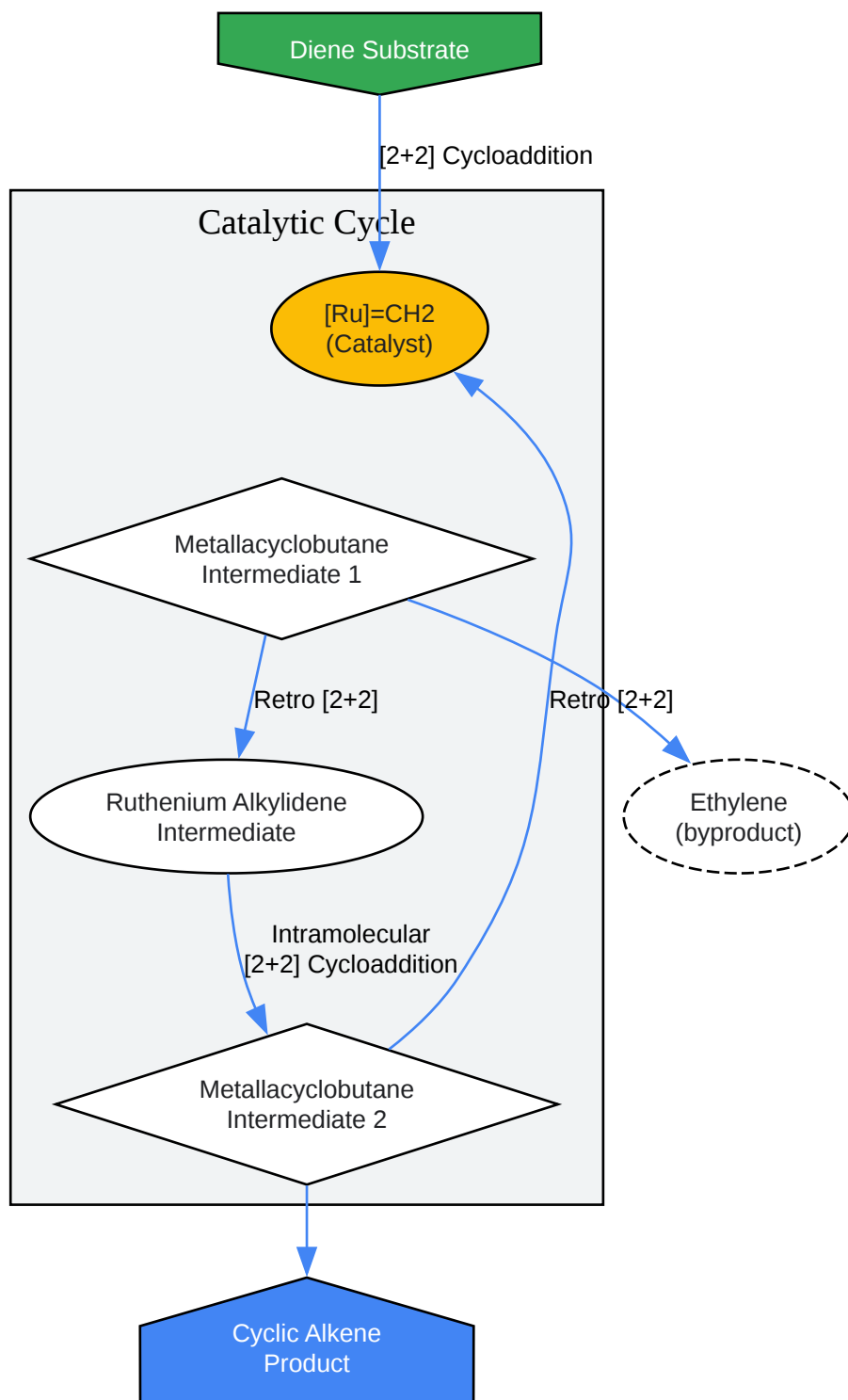
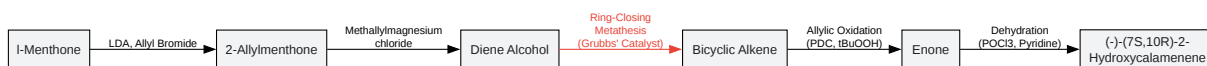
Audience: Researchers, scientists, and drug development professionals.

Introduction

Calamenene-type sesquiterpenoids are a class of natural products that have garnered interest due to their potential biological activities. The synthesis of these molecules, particularly in an enantioselective manner, presents significant challenges. Ring-closing metathesis (RCM) has emerged as a powerful strategy for the construction of the core bicyclic structure of calamenenes, offering an efficient route to these complex molecules.^{[1][2]} This document provides detailed application notes and protocols for the synthesis of a calamenene derivative, specifically (-)-(7S,10R)-2-Hydroxycalamenene, utilizing a key ring-closing metathesis step. The protocol is adapted from the work of Nakashima et al.^{[1][3][4]}

Synthetic Strategy Overview

The enantioselective synthesis starts from the readily available chiral starting material, l-menthone. The key steps involve the introduction of two alkenyl groups, followed by a ruthenium-catalyzed ring-closing metathesis to form the bicyclic core. Subsequent functional group manipulations lead to the final target molecule.



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